

Toxicological Profile of Cycloxydim on Non-Target Organisms: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cycloxydim

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Introduction

Cycloxydim is a systemic herbicide belonging to the cyclohexanedione oxime chemical family. It is utilized for the post-emergence control of annual and perennial grass weeds in a variety of broad-leaved agricultural and horticultural crops. Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in susceptible plant species.^{[1][2]} While effective in its targeted application, a thorough understanding of its toxicological profile on non-target organisms is paramount for a comprehensive environmental risk assessment and to inform its safe and responsible use. This technical guide provides a detailed overview of the toxicological effects of **cycloxydim** on a range of non-target organisms, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Data Presentation: Quantitative Toxicology of Cycloxydim

The following tables summarize the acute and chronic toxicity of **cycloxydim** to a variety of non-target organisms. Data is presented to facilitate comparison across different species and toxicological endpoints.

Table 1: Acute Toxicity of **Cycloxydim** to Vertebrates

Species	Test Type	Endpoint	Value (mg/kg bw or mg/L)	Reference
Rat (Rattus norvegicus)	Oral	LD50	3940 - >5000	[3] [4]
Mouse (Mus musculus)	Oral	LD50	>5000	[3]
Rat (Rattus norvegicus)	Dermal	LD50	>2000	[3] [4]
Rat (Rattus norvegicus)	Inhalation (4h)	LC50	>5.28 mg/L	[4]
Quail (Coturnix coturnix)	Oral	LD50	>2000 mg/kg	[4]
Rainbow Trout (Oncorhynchus mykiss)	96h	LC50	220 mg/L	[4]
Bluegill Sunfish (Lepomis macrochirus)	96h	LC50	>100 mg/L	[4]

Table 2: Chronic Toxicity and Reproductive Effects of **Cycloxydim** in Vertebrates

Species	Study Duration	Endpoint	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Effects Observed at LOAEL	Reference
Rat (Rattus norvegicus)	2-year	Carcinogenicity	32 (male)	-	No carcinogenic effects	[3]
Rat (Rattus norvegicus)	18-month	Toxicity	7	28	Reduced body-weight gain	[3][5]
Dog (Canis lupus familiaris)	1-year	Toxicity	12	-	Effects on erythrocytes and liver, altered clinical-chemical parameters	[3]
Rat (Rattus norvegicus)	Multigeneration	Parental Toxicity	9.7	38	Reductions in feed consumption, body weight, and body-weight gain in dams	[3]
Rat (Rattus norvegicus)	Multigeneration	Offspring Toxicity	38	129	Reduced survival, growth, and developmental retardation in pups	[3]
Rat (Rattus norvegicus)	Developmental	Maternal Toxicity	200	400	-	[3][5]

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Rat (Rattus norvegicus)	Developmental	Embryo/fetotoxicity	200	400	Increased incidence of skeletal anomalies	[3]
Rabbit (Oryctolagus cuniculus)	Developmental	Maternal Toxicity	-	-	-	[3]
Rabbit (Oryctolagus cuniculus)	Developmental	Embryo/fetotoxicity	-	-	-	[3]

 Table 3: Toxicity of **Cycloxydim** to Aquatic Invertebrates

Species	Test Type	Endpoint	Value (mg/L)	Reference
Daphnia magna	48h	EC50 (Immobilisation)	132	[4]
Daphnia magna	21-day	Reproduction	-	[6]

 Table 4: Toxicity of **Cycloxydim** to Other Non-Target Organisms

Organism	Test Type	Endpoint	Value	Reference
Honeybee (Apis mellifera)	Contact	LD50	>100 µ g/bee	[4]
Earthworm (Eisenia fetida)	14-day	LC50	Moderately toxic	[1]
Algae (Pseudokirchneriella subcapitata)	72h	ErC50 (Growth Rate)	-	[7]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted in accordance with internationally recognized guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of data across different studies and laboratories.

Vertebrate Toxicity Testing

Acute Oral Toxicity (following OECD Guideline 423/425): This test determines the short-term toxicity of a substance when administered orally.

- **Test Animals:** Typically rats or mice.
- **Procedure:** A single dose of **cycloxydim** is administered by gavage to a group of animals. A stepwise procedure is used where the results of a previous dose level determine the subsequent dose.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- **Endpoint:** The LD50 (Lethal Dose 50), the statistically estimated dose that is expected to be lethal to 50% of the test animals.

Chronic Toxicity and Carcinogenicity Studies (following OECD Guidelines 452/451): These long-term studies assess the potential of a substance to cause adverse health effects, including cancer, after prolonged and repeated exposure.

- **Test Animals:** Primarily rats and mice.
- **Procedure:** **Cycloxydim** is administered daily in the diet to several groups of animals at different dose levels for a major portion of their lifespan (e.g., 18-24 months).
- **Observations:** Comprehensive observations are made, including clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examination of all organs and tissues.

- Endpoints: The No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no adverse effects are observed, and the Lowest-Observed-Adverse-Effect-Level (LOAEL), the lowest dose at which adverse effects are observed. The potential for carcinogenicity is also determined.

Aquatic Ecotoxicity Testing

Fish, Acute Toxicity Test (following OECD Guideline 203): This test evaluates the acute toxicity of a substance to fish.[\[8\]](#)

- Test Species: Commonly used species include Rainbow Trout (*Oncorhynchus mykiss*) and Bluegill Sunfish (*Lepomis macrochirus*).[\[4\]](#)
- Procedure: Fish are exposed to a range of concentrations of **cycloxydim** in water for a 96-hour period under controlled conditions.[\[8\]](#)
- Observations: Mortality is recorded at 24, 48, 72, and 96 hours.[\[8\]](#)
- Endpoint: The LC50 (Lethal Concentration 50), the concentration of the substance in water that is estimated to be lethal to 50% of the test fish over the 96-hour period.[\[8\]](#)

Daphnia sp., Acute Immobilisation Test (following OECD Guideline 202): This test assesses the acute toxicity of a substance to aquatic invertebrates.[\[5\]](#)[\[9\]](#)

- Test Species: *Daphnia magna* is the most commonly used species.[\[9\]](#)
- Procedure: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of **cycloxydim** in water for 48 hours.[\[5\]](#)
- Observations: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.[\[5\]](#)[\[10\]](#)
- Endpoint: The EC50 (Effective Concentration 50), the concentration of the substance that causes immobilization in 50% of the daphnids within 48 hours.[\[10\]](#)

Alga, Growth Inhibition Test (following OECD Guideline 201): This test determines the effect of a substance on the growth of freshwater algae.[\[11\]](#)[\[12\]](#)

- Test Species: A common test species is *Pseudokirchneriella subcapitata*.[\[13\]](#)
- Procedure: Exponentially growing cultures of algae are exposed to various concentrations of **cycloxydim** for 72 hours.[\[11\]](#)[\[13\]](#)
- Observations: Algal growth is measured over the test period, typically by cell counts or other measures of biomass.[\[7\]](#)
- Endpoint: The ErC50, the concentration that causes a 50% reduction in the growth rate of the algae.[\[11\]](#)

Terrestrial Ecotoxicity Testing

Earthworm, Acute Toxicity Test (based on OECD Guideline 207): This test evaluates the acute toxicity of a substance to earthworms.

- Test Species: *Eisenia fetida*.
- Procedure: Adult earthworms are exposed to soil treated with different concentrations of **cycloxydim** for 14 days.
- Observations: Mortality is assessed at 7 and 14 days.
- Endpoint: The LC50, the concentration in soil that is lethal to 50% of the earthworms.

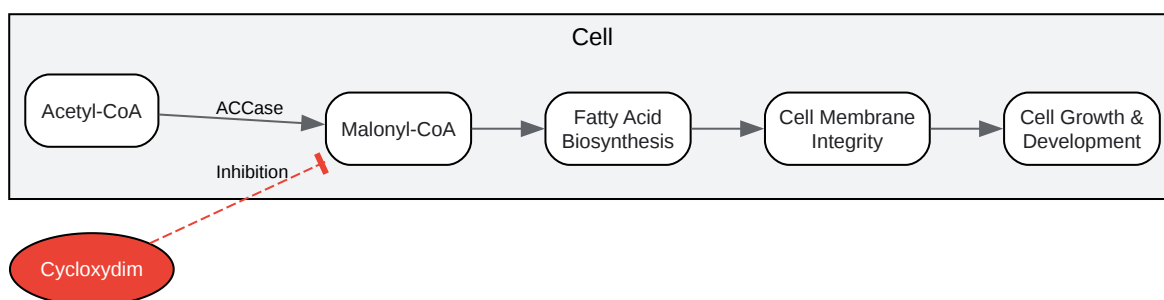
Honeybee, Acute Contact and Oral Toxicity Test (following OECD Guidelines 214 and 213): These tests determine the acute toxicity of a substance to bees.

- Test Species: *Apis mellifera*.
- Procedure: For contact toxicity, a single dose of **cycloxydim** is applied topically to the thorax of the bees. For oral toxicity, bees are fed a sugar solution containing a known concentration of the substance.
- Observations: Mortality is recorded over 48 to 96 hours.
- Endpoint: The LD50, the dose that is lethal to 50% of the bees.

Signaling Pathways and Mode of Action

The primary mode of action of **cycloxydim** in target plants is the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase).^{[1][2]} This enzyme catalyzes the first committed step in the biosynthesis of fatty acids. By inhibiting ACCase, **cycloxydim** disrupts the production of lipids, which are essential components of cell membranes and for energy storage, ultimately leading to the death of the plant.

In non-target organisms, the susceptibility to **cycloxydim** is largely dependent on the structure and sensitivity of their ACCase enzyme. Mammals and other vertebrates possess a different form of ACCase that is significantly less sensitive to cyclohexanedione herbicides. This difference in enzyme structure is the basis for the selective herbicidal activity of **cycloxydim**.



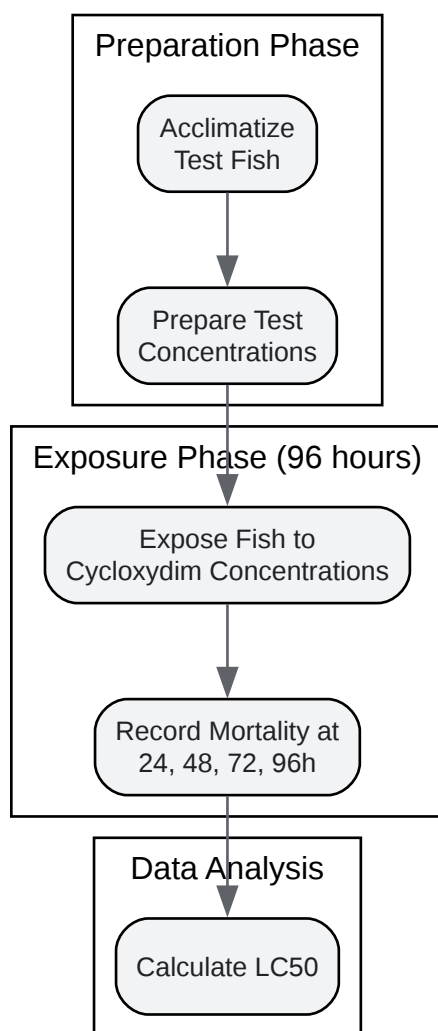
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Cycloxydim's inhibition of ACCase and its impact on fatty acid synthesis.

While the primary mechanism is well-understood, the potential for **cycloxydim** to affect other signaling pathways in non-target organisms, particularly at sub-lethal concentrations, is an area of ongoing research. Chronic exposure could potentially lead to more subtle effects on metabolic and physiological processes.

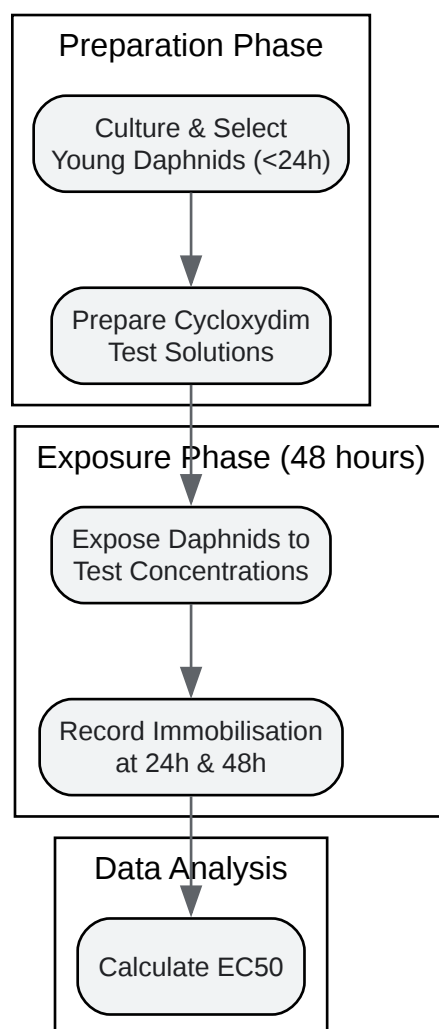
Experimental Workflows

The following diagrams illustrate the general workflows for key ecotoxicological experiments.



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Generalized workflow for an acute fish toxicity test (OECD 203).



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Generalized workflow for a Daphnia sp. acute immobilisation test (OECD 202).

Conclusion

Cycloxydim exhibits low acute toxicity to mammals, birds, and fish.[3][4] It is moderately toxic to aquatic invertebrates and earthworms.[1][4] Chronic and reproductive studies in mammals have identified NOAELs for parental and offspring toxicity, with effects such as reduced body weight and developmental retardation observed at higher doses.[3] The selective toxicity of **cycloxydim** is attributed to the differential sensitivity of the ACCase enzyme between target plants and non-target organisms. The standardized experimental protocols outlined by the OECD are fundamental to the consistent and reliable assessment of the toxicological profile of **cycloxydim** and other agrochemicals. This comprehensive understanding is essential for

regulatory agencies, researchers, and professionals in the agrochemical and pharmaceutical industries to ensure the environmental safety of its use.

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